molecular formula C17H18ClN3O3 B14427336 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride CAS No. 80704-88-7

1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride

Cat. No.: B14427336
CAS No.: 80704-88-7
M. Wt: 347.8 g/mol
InChI Key: NQQCIGDNXGENED-UHFFFAOYSA-N
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Description

1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with a complex structure that includes a butanol backbone and an acridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride typically involves multiple steps, starting with the preparation of the acridine derivative. The nitro group is introduced through nitration reactions, and the amino group is added via amination reactions. The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the acridine ring.

    Substitution: The butanol moiety can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-acridine derivatives and substituted butanol compounds

Scientific Research Applications

1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and acridine moiety play crucial roles in its activity, potentially interfering with cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and nitro-substituted butanol compounds. Examples include:

  • 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, free base
  • 1-Butanol, 2-((1-amino-9-acridinyl)amino)-, monohydrochloride

Uniqueness

1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

80704-88-7

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride

InChI

InChI=1S/C17H17N3O3.ClH/c1-2-11(10-21)18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h3-9,11,21H,2,10H2,1H3,(H,18,19);1H

InChI Key

NQQCIGDNXGENED-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl

Origin of Product

United States

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